Albuterol sulfate

Descripción general

Descripción

Es un agonista del receptor beta2-adrenérgico de acción corta que provoca la relajación del músculo liso de las vías respiratorias, abriendo así las vías respiratorias medias y grandes de los pulmones . Este compuesto se administra típicamente a través de inhaladores, nebulizadores o tabletas orales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del sulfato de salbutamol implica varios pasos. Un método común comienza con el ácido salicílico, que reacciona con el reactivo halogenado acetilado de terc-butilamina bajo la acción de un agente clorante para generar un intermedio. Este intermedio experimenta reacciones adicionales que involucran ácidos de Lewis, reactivos ácidos y agentes reductores para finalmente producir salbutamol. El salbutamol se salifica luego con ácido sulfúrico para obtener sulfato de salbutamol .

Métodos de producción industrial: La producción industrial del sulfato de salbutamol a menudo emplea un método de una sola olla utilizando solventes como 1,4-dioxano, dimetilbenceno, tolueno y cloroformo. El proceso implica pasos de oxidación, reacción con terc-butilamina y reducción para producir sulfato de salbutamol de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de salbutamol experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Sustitución: Los agentes clorantes y los ácidos de Lewis se utilizan en las reacciones de sustitución.

Productos principales: El producto principal formado a partir de estas reacciones es el salbutamol, que luego se convierte en sulfato de salbutamol al reaccionar con ácido sulfúrico .

Aplicaciones Científicas De Investigación

Respiratory Applications

Asthma Management

Albuterol sulfate is widely recognized for its effectiveness in treating asthma. It acts by relaxing bronchial smooth muscles, leading to bronchodilation. A study involving 50 children with mild-to-moderate asthma demonstrated that nebulized this compound significantly improved forced expiratory volume in one second (FEV1) compared to normal saline controls . In clinical settings, albuterol is often administered via inhalers or nebulizers, particularly for patients who struggle with inhalation techniques.

Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD, this compound is often combined with ipratropium bromide to enhance therapeutic efficacy. A multicenter trial indicated that this combination therapy resulted in greater improvements in pulmonary function than either drug alone . The combination allows for better symptomatic control and reduced frequency of exacerbations.

Cystic Fibrosis

this compound is also utilized in managing cystic fibrosis, where it helps alleviate bronchospasm associated with mucus obstruction. Nebulized albuterol has been shown to improve lung function and facilitate better clearance of airway secretions .

Dermatological Applications

Recent studies have investigated the use of this compound in dermatology, specifically for conditions like vitiligo. A clinical trial involving 20 patients undergoing epidermal cell suspension transplantation revealed that the application of this compound contributed to improved repigmentation outcomes compared to control sites . This novel application suggests potential benefits beyond traditional respiratory uses.

Case Studies and Clinical Trials

Case Study: Takotsubo Cardiomyopathy

A notable case involved a 78-year-old woman who developed Takotsubo cardiomyopathy after excessive use of an albuterol inhaler. This highlights the need for careful monitoring of patients using albuterol, particularly those with pre-existing cardiovascular conditions .

Premedication in Surgical Settings

In a randomized controlled trial assessing the effects of albuterol premedication on perioperative respiratory complications in children undergoing tonsillectomy, significant risk reduction was observed among those receiving albuterol compared to placebo . This finding emphasizes the importance of this compound in preoperative management.

Pharmacokinetics and Efficacy

This compound's pharmacokinetic profile supports its rapid onset and effectiveness. Studies show that improvements in FEV1 can be observed within minutes of administration, making it a critical agent for acute asthma attacks and other bronchospastic events .

Mecanismo De Acción

El sulfato de salbutamol actúa estimulando los receptores beta2-adrenérgicos en los músculos bronquiales. Esta estimulación conduce a la activación de la adenilato ciclasa, lo que aumenta los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc provocan la relajación del músculo liso bronquial, lo que conduce a la broncodilatación y el alivio del broncoespasmo .

Compuestos similares:

Levalbuterol: Este es el único isómero R del salbutamol y tiene una mayor afinidad por los receptores beta2.

Fenoterol: Otro agonista beta2-adrenérgico utilizado para la broncodilatación.

Terbutalina: Un agonista beta2-adrenérgico utilizado para el asma y la EPOC.

Singularidad: El sulfato de salbutamol es único debido a su rápido inicio de acción y su disponibilidad en diversas formas, incluidos inhaladores, tabletas y soluciones intravenosas. Su uso generalizado y su eficacia en el tratamiento del broncoespasmo agudo lo convierten en un medicamento vital en la terapia respiratoria .

Comparación Con Compuestos Similares

Levalbuterol: This is the single R-isomer of salbutamol and has a higher affinity for beta2 receptors.

Fenoterol: Another beta2-adrenergic agonist used for bronchodilation.

Terbutaline: A beta2-adrenergic agonist used for asthma and COPD.

Uniqueness: Salbutamol sulfate is unique due to its rapid onset of action and its availability in various forms, including inhalers, tablets, and intravenous solutions. Its widespread use and effectiveness in treating acute bronchospasm make it a vital medication in respiratory therapy .

Actividad Biológica

Albuterol sulfate, a short-acting β2-adrenergic agonist, is primarily used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and potential adverse effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

This compound acts predominantly on the β2-adrenergic receptors in bronchial smooth muscle, leading to bronchodilation. This action is crucial for alleviating symptoms of bronchospasm associated with asthma and COPD. Additionally, albuterol inhibits the release of immediate hypersensitivity mediators from mast cells, which contributes to its anti-inflammatory effects .

Key Actions:

- Bronchodilation: Relaxes bronchial smooth muscle.

- Inhibition of Inflammatory Mediators: Reduces release from mast cells.

- Minimal Cardiac Effects: While it can affect β1-adrenergic receptors, the impact on heart rate is negligible compared to its effects on β2 receptors .

Pharmacokinetics

This compound exhibits rapid absorption and onset of action. The pharmacokinetic profile indicates a peak effect typically observed within 30 minutes to 1 hour post-administration. The drug's half-life is approximately 3 to 6 hours, allowing for multiple doses throughout the day .

| Parameter | Value |

|---|---|

| Onset of Action | 15-30 minutes |

| Peak Effect | 30-60 minutes |

| Half-Life | 3-6 hours |

| Duration of Action | 4-6 hours |

Clinical Efficacy

This compound has been extensively studied for its efficacy in improving lung function in patients with asthma and COPD. A notable study demonstrated that a combination therapy of albuterol with ipratropium bromide resulted in significantly greater improvements in forced expiratory volume in one second (FEV1) compared to albuterol alone .

Case Study: Takotsubo Cardiomyopathy

A case report highlighted a potential adverse effect associated with excessive use of albuterol. A 78-year-old woman developed Takotsubo cardiomyopathy after using her albuterol inhaler excessively over two days. This case emphasizes the importance of monitoring usage patterns in patients with chronic respiratory conditions .

Adverse Effects

While albuterol is generally well-tolerated, overuse can lead to significant side effects including:

- Tachycardia: Increased heart rate due to β1 receptor stimulation.

- Muscle Tremors: Commonly observed due to non-specific β2 receptor activation.

- Hypokalemia: Low potassium levels can occur with high doses .

A study found that patients who overused albuterol reported higher rates of asthma-related symptoms and had poorer control over their condition compared to expected users .

Research Findings

Recent studies have explored the differential effects of albuterol isomers on immune responses. (R)-albuterol has been shown to decrease levels of inflammatory cytokines such as IL-2 and IL-13 in activated T cells, whereas (S)-albuterol does not exhibit similar anti-inflammatory properties . This distinction highlights the importance of understanding the specific biological activities associated with each isomer.

Propiedades

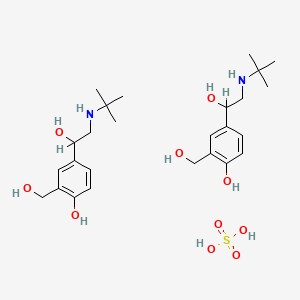

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPSSFBOAGDEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881180 | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-70-9 | |

| Record name | Albuterol sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBUTEROL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.